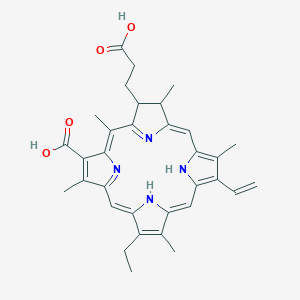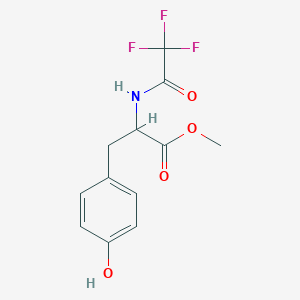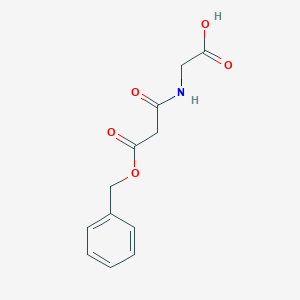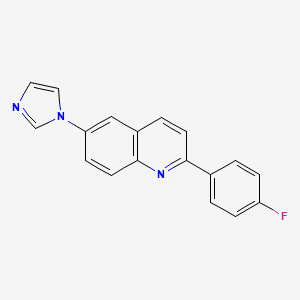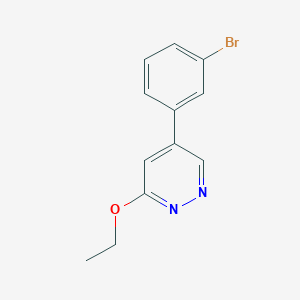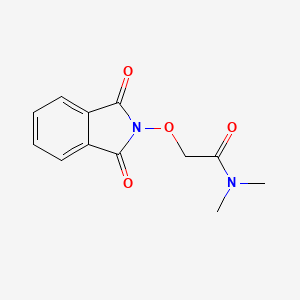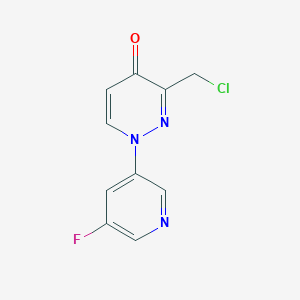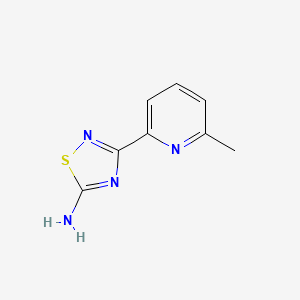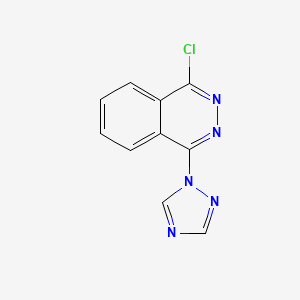
1-chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the following steps:
Formation of Azide: The starting material, 4-chlorophthalazine, is converted to its azide derivative using sodium azide.
Cycloaddition: The azide derivative undergoes a cycloaddition reaction with an alkyne derivative of 1H-1,2,4-triazole in the presence of a copper(I) catalyst.
Purification: The resulting product is purified using column chromatography to obtain the desired compound.
化学反応の分析
1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include copper(I) catalysts, sodium azide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 1-chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
類似化合物との比較
1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol: Known for its antifungal properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C10H6ClN5 |
|---|---|
分子量 |
231.64 g/mol |
IUPAC名 |
1-chloro-4-(1,2,4-triazol-1-yl)phthalazine |
InChI |
InChI=1S/C10H6ClN5/c11-9-7-3-1-2-4-8(7)10(15-14-9)16-6-12-5-13-16/h1-6H |
InChIキー |
MGKUBHRFGAOZFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


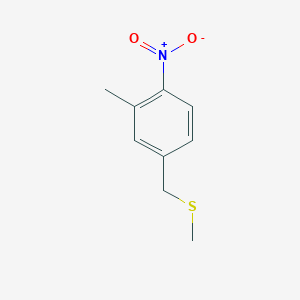
![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
